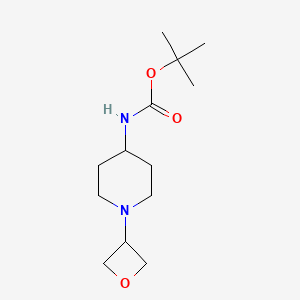

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate

CAS No.: 1228948-05-7

Cat. No.: VC2678362

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228948-05-7 |

|---|---|

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| IUPAC Name | tert-butyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-4-6-15(7-5-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16) |

| Standard InChI Key | RLKQLLBSIXYAQD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2COC2 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2COC2 |

Introduction

Chemical Structure and Properties

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate (CAS: 1228948-05-7) is an organic compound with a molecular formula of C13H24N2O3 and a molecular weight of 256.34 g/mol. The compound's structure features a piperidine ring with two key substitutions: an oxetan-3-yl group at the 1-position and a tert-butylcarbamate group at the 4-position. The IUPAC name for this compound is tert-butyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate.

The structural arrangement gives this molecule distinctive physical and chemical properties that contribute to its utility in various applications. The oxetane ring, a four-membered heterocycle containing an oxygen atom, provides structural rigidity and metabolic stability, while the carbamate group offers potential for hydrogen bonding interactions.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 1228948-05-7 |

| IUPAC Name | tert-butyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate |

| InChI | InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-4-6-15(7-5-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16) |

| InChI Key | RLKQLLBSIXYAQD-UHFFFAOYSA-N |

| Physical State | Solid (presumed based on structure) |

The presence of the tert-butyl group in the carbamate moiety provides protection for the amine functionality, making this compound particularly useful in multi-step synthesis where selective deprotection may be required at later stages.

Synthesis Methods

The preparation of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate typically involves specialized synthetic pathways that employ selective reaction conditions to create the desired molecular architecture.

Laboratory Synthesis

In laboratory settings, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate can be synthesized through a multi-step process. One common approach involves the reaction of 3-oxetanone with 4-N-BOC-aminopiperidine. This synthetic route likely proceeds through reductive amination, forming the key N-C bond between the piperidine nitrogen and the oxetane ring.

The preparation would typically follow these general steps:

-

Protection of the piperidine-4-amine with Boc anhydride

-

Reductive amination reaction between protected piperidine and 3-oxetanone

-

Purification steps to isolate the final product

Reductive amination conditions typically employ reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride under mildly acidic conditions to facilitate imine formation and subsequent reduction.

Industrial Production

For industrial-scale production, the laboratory synthesis procedures are typically modified and optimized to accommodate larger quantities and improve efficiency. Key considerations in scaling up the production of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate include:

-

Optimization of reaction conditions to maximize yield and purity

-

Utilization of larger reactor vessels with appropriate temperature and pressure controls

-

Implementation of continuous flow techniques to enhance reaction efficiency and reduce production costs

-

Development of more efficient purification and isolation methods

These industrial adaptations are essential for producing the compound in quantities sufficient for commercial applications while maintaining cost-effectiveness and ensuring consistent quality.

Chemical Reactivity

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate demonstrates diverse chemical reactivity, participating in various transformation reactions that make it valuable in synthetic chemistry.

Types of Reactions

The compound can undergo several types of chemical reactions owing to its multiple functional groups:

Oxidation Reactions: The compound can be subjected to oxidation using agents such as potassium permanganate or chromium trioxide. These reactions typically target the piperidine or oxetane rings, depending on the specific reagents and conditions used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can transform certain functionalities within the molecule. The carbamate group, in particular, can be reduced under appropriate conditions.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where either the oxetane or piperidine ring may interact with nucleophiles such as amines or thiols, leading to ring-opening or substitution products.

Reaction Conditions

Different reactions require specific conditions for optimal outcomes:

Oxidation Conditions: Typically employ potassium permanganate in aqueous media at elevated temperatures. The pH and temperature must be carefully controlled to achieve selective oxidation.

Reduction Conditions: Often utilize lithium aluminum hydride in anhydrous ether at room temperature. These reactions require strict moisture-free conditions due to the reactivity of the reducing agents with water.

Substitution Conditions: Generally involve nucleophiles in the presence of bases such as sodium hydroxide. The reaction medium and temperature significantly influence the regioselectivity and yield of these transformations.

Table 2: Common Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions | Expected Outcomes |

|---|---|---|---|

| Oxidation | KMnO₄, Cr₂O₃ | Aqueous medium, elevated temperature | Carboxylic acids, ketones |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether, room temperature | Alcohols, amines |

| Substitution | Nucleophiles (amines, thiols), NaOH | Various solvents, controlled temperature | Substituted derivatives |

Products Formed

The reactions of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate lead to various transformation products:

Oxidation Products: The oxidation reactions typically result in the formation of carboxylic acids or ketones, depending on the oxidation site and conditions.

Reduction Products: Reduction reactions commonly yield alcohols or amines, with the specific products determined by the reducing agent and reaction conditions employed.

Substitution Products: These reactions produce various substituted oxetane or piperidine derivatives, with the structure of the products highly dependent on the nucleophile used and the reaction conditions.

Understanding these reaction pathways and their resulting products is crucial for utilizing tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate effectively in synthetic chemistry applications.

Applications in Scientific Research

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate finds applications across multiple scientific disciplines due to its unique structural features and reactivity profile.

Applications in Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate in the construction of complex organic molecules. Its protected amine functionality and the unique oxetane ring make it particularly useful in building more complex structures through selective transformations. The compound's reactivity profile allows for strategic modifications at various positions, enabling the synthesis of diverse molecular scaffolds.

Additionally, the oxetane ring is of particular interest in modern medicinal chemistry as a bioisostere for carbonyl groups and cyclopropanes, providing opportunities for creating novel compounds with improved pharmacokinetic properties.

Applications in Biology

Within biological research, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate and its derivatives are employed in the study of enzyme inhibitors and receptor modulators. The compound's structure can be modified to target specific biological pathways, making it useful for investigating biological mechanisms and developing tools for biochemical research.

The oxetane motif in particular has gained attention in biological applications due to its ability to enhance metabolic stability while maintaining hydrogen bonding capabilities similar to carbonyl groups.

Applications in Medicine

In medicinal chemistry and drug development, this compound has potential applications in the design of novel therapeutic agents. The unique structural features of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate provide a foundation for developing compounds with specific pharmacological profiles.

The oxetane ring contributes to improved metabolic stability and altered physicochemical properties compared to traditional carbonyl-containing compounds, potentially offering advantages in drug design such as:

-

Enhanced resistance to metabolic degradation

-

Improved solubility profiles

-

Altered hydrogen bonding capabilities

-

Unique three-dimensional arrangements that can affect target binding

Industrial Applications

In industrial settings, tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is utilized in the production of specialty chemicals and materials. Its ability to undergo various transformations makes it valuable in creating diverse products with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. While the exact mechanisms depend on the specific application and target, several general principles guide its interactions:

-

Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites, preventing normal substrate binding and catalysis. The spatial arrangement of the oxetane and piperidine rings can create specific binding interactions with protein targets.

-

Receptor Modulation: tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate can interact with receptors as either an agonist or antagonist, influencing downstream signaling pathways. The carbamate group may participate in hydrogen bonding with receptor binding pockets, while the hydrophobic tert-butyl group can engage in van der Waals interactions.

-

Metabolic Considerations: The oxetane ring provides metabolic stability, potentially extending the compound's half-life in biological systems and prolonging its effects.

The three-dimensional structure of the molecule plays a crucial role in determining its binding affinity and specificity for particular targets. The oxetane ring creates a unique spatial arrangement that distinguishes this compound from related structures lacking this feature.

Comparison with Similar Compounds

To better understand the significance of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, it is valuable to compare it with structurally related compounds.

Table 3: Comparison of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate with Related Compounds

| Compound | Structural Difference | Functional Implications |

|---|---|---|

| tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate | Reference compound | Baseline properties |

| tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl methyl carbamate | Additional methyl group on carbamate | Increased lipophilicity, potential steric effects |

| tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl ethyl carbamate | Additional ethyl group on carbamate | Further increased lipophilicity, altered metabolism |

What makes tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate unique is its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the oxetane ring is particularly significant, as it enhances the compound's stability and resistance to metabolic degradation while providing a rigid structural element that can influence binding interactions.

The compound represents an interesting hybrid structure combining several pharmacologically relevant moieties:

-

The piperidine ring, a common scaffold in many bioactive compounds

-

The oxetane ring, an emerging structural element in modern drug design

-

The carbamate functionality, which can serve as a hydrogen bond donor/acceptor

-

The tert-butyl group, providing lipophilicity and steric bulk

This unique structural arrangement distinguishes tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate from other related compounds and contributes to its utility in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume